N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Description
Properties
CAS No. |
507462-25-1 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)23-18-13-22-19-17(18)11-16(12-21-19)14-7-3-1-4-8-14/h1-13H,(H,21,22)(H,23,24) |
InChI Key |
XWLRAURXXWFELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC=C3NC(=O)C4=CC=CC=C4)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
The core pyrrolo[2,3-b]pyridine structure is typically synthesized via reductive ring closure of alkynyl precursors. For example, an alkynyl derivative can be prepared and then cyclized using a strong base such as potassium tert-butoxide, which provides cleaner reaction outcomes and improved yields compared to sodium hydride (NaH).
Nitration at Position 3
Nitration of the pyrrolo[2,3-b]pyridine core at position 3 is a critical step to introduce a nitro group, which can later be converted into an amine for amide formation. Initial attempts using a mixture of 65% nitric acid and sulfuric acid were less effective, so fuming nitric acid was employed to obtain the 3-nitro derivative as a precipitate, facilitating isolation by filtration.
Suzuki Coupling to Introduce the 5-Phenyl Group
The 5-position is functionalized by Suzuki coupling reactions of the 3-nitro-5-halogenated pyrrolo[2,3-b]pyridine intermediate with phenylboronic acid. This step requires the protection of the pyrrole nitrogen (usually as a tosyl group) to improve regioselectivity and yield. After the coupling, the tosyl protecting group is removed under alkaline conditions to yield the 5-phenyl substituted pyrrolo[2,3-b]pyridine.
Conversion of Nitro Group to Amino Group and Amide Formation
The nitro group at position 3 is reduced catalytically to the corresponding amine, which then undergoes condensation with benzoyl chloride to form the benzamide functional group, completing the synthesis of This compound .
Representative Synthetic Scheme and Reaction Conditions
Experimental Data and Characterization
- Mass Spectrometry (ESI-MS): The molecular ion peak for the benzamide derivative typically appears consistent with the expected molecular weight, confirming the molecular formula.
- NMR Spectroscopy: Proton NMR spectra show characteristic aromatic proton signals corresponding to the phenyl and pyrrolo[2,3-b]pyridine rings, as well as amide NH signals.
- Purity: Chromatographic purification (e.g., ISCO chromatography) is used to achieve purity levels above 95%.
Additional Notes on Alternative Methods and Optimization
- Protecting Group Strategies: The use of tosyl protection on the pyrrole nitrogen is critical for successful Suzuki coupling at position 5, preventing side reactions and improving regioselectivity.
- Base Selection: Potassium tert-butoxide is favored over sodium hydride in ring closure steps due to cleaner reaction profiles and improved yields.
- Nitration Conditions: Fuming nitric acid is preferred for nitration at position 3 to obtain isolable products, as opposed to mixed acid nitration.
- Cross-Coupling Variants: While Suzuki coupling is the main method for arylation, Sonogashira coupling has been used for alkynyl substitutions on similar scaffolds, though it is less relevant for this specific benzamide compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific kinases involved in disease progression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various signaling pathways involved in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes key structural and functional differences between N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide and related compounds:
Key Findings and Functional Differences
GSK650394
- Structure : Replaces the benzamide group with a cyclopentyl and benzoic acid moiety.
- Activity : Acts as a serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitor, with IC₅₀ values in the low micromolar range. It suppresses apoptosis in cellular models, making it a tool compound for studying stress responses .
SX7 (DB08583)
- Structure : Features an ethyl-substituted pyrazole and dimethylbenzamide group.
- The dimethylamino group may enhance binding affinity through hydrogen bonding or charge interactions in enzyme pockets .
This compound
- Hypothesized Activity : The benzamide group likely facilitates interactions with kinase ATP-binding sites, similar to GSK650394. However, the absence of a carboxylic acid group may reduce solubility compared to GSK650394 but improve lipophilicity for enhanced cellular uptake.
Implications for Drug Design
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., benzoic acid in GSK650394): Increase polarity and solubility but may limit blood-brain barrier penetration.
- Aromatic/Amide Groups (e.g., benzamide in the target compound): Balance lipophilicity and target engagement, critical for oral bioavailability.
Biological Activity
N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a pyrrolo[2,3-b]pyridine moiety which is fused with a phenyl group and an amide functional group. The synthesis typically involves multi-step reactions including Suzuki coupling and other organic transformations to achieve the desired compound .
The compound acts primarily as an inhibitor of Adaptor-Associated Kinase 1 (AAK1), which plays a crucial role in cellular signaling pathways. Binding studies have shown that it occupies the ATP-binding site of AAK1, suggesting a competitive inhibition mechanism that may impact various downstream signaling processes .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of related compounds within the same chemical class. For instance, derivatives with similar structures exhibited potent activity against parasites, with effective concentrations (EC50) as low as 0.011 μM reported for certain modifications . This indicates that this compound could be explored further for its antiparasitic potential.
Antibacterial Properties
The compound's derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, demonstrating significant efficacy compared to standard antibiotics like ciprofloxacin .
Research Findings and Case Studies
Q & A
Q. Optimization Tips :
- Control temperature and solvent polarity to minimize side reactions.
- Use TLC and NMR to monitor intermediates .
How is the structural conformation of this compound validated?
Basic
Structural validation relies on:
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.039) confirm bond lengths and dihedral angles .
- NMR/IR spectroscopy :
- ¹H NMR : Peaks at δ 4.26–4.25 (d, 4H) and δ 6.74–6.72 (d, 1H) indicate substituent positioning .
- IR : Stretching bands at 1651 cm⁻¹ (C=O) and 1614 cm⁻¹ (N-H) confirm functional groups .
How do substituents on the pyrrolo[2,3-b]pyridine core influence biological activity?
Advanced
Structure-activity relationships (SAR) reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance binding to kinases (pKi = 8.1 in CHEMBL1986943) .
- Benzamide vs. acetamide : Substitution at the 3-position improves solubility but reduces affinity for RORC2 .
- Phenyl vs. thiophene : Thiophene derivatives show lower metabolic stability due to CYP450 interactions .
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Test in kinase inhibition assays (e.g., LRRK2 or CHK1) .
What biological targets are associated with this compound, and how are they identified?
Q. Advanced
Q. Target Validation :
- CRISPR knockout of RORC2 confirms mechanism specificity.
- Competitive binding assays (e.g., SPR or ITC) quantify affinity .
How are binding affinity and selectivity quantified against off-target receptors?
Q. Advanced
Q. Data Contradictions :
- Discrepancies between biochemical and cellular IC₅₀ may arise from cell permeability differences. Use prodrug strategies to reconcile .
What in vivo models are used to evaluate efficacy, and how are pharmacokinetic parameters optimized?
Q. Advanced
- Mouse Inflammation Models : Oral administration reduces skin lesions (ED₅₀ = 10 mg/kg) via IL-17 suppression .
- DMPK Optimization :
How does conformational restriction improve potency and receptor residence time?
Q. Advanced
- Structure-Guided Design : Locking the benzamide group into a planar conformation via intramolecular H-bonding increases RORC2 residence time (τ = 120 min vs. 30 min for flexible analogs) .
- Computational Modeling : Molecular dynamics simulations predict ground-state energetics favoring the bioactive conformation .
How do structural analogs compare in selectivity and potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
